molecular formula C15H22N2O2 B5300858 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide

2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide

Cat. No. B5300858
M. Wt: 262.35 g/mol
InChI Key: UHVMVPCSNJAGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as MMEA, is a chemical compound that belongs to the class of amides. MMEA has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for inhibiting the activity of neurons in the brain. This compound may enhance the activity of GABAergic neurons, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. This compound has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. Additionally, this compound has been reported to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using standard laboratory techniques. However, this compound also has some limitations. Its effects may vary depending on the animal model used, and its toxicity and potential side effects are not fully understood.

Future Directions

There are several future directions for research on 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of interest is its potential use in the treatment of anxiety and mood disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs for the treatment of neurological disorders.

Synthesis Methods

2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide can be synthesized through a multi-step process starting from 3-methylbenzoyl chloride and 4-morpholineethanol. The reaction involves the formation of an intermediate, which is then treated with acetic anhydride to obtain this compound. The purity and yield of this compound can be improved by using different purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain and anxiety disorders.

properties

IUPAC Name

2-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-13-3-2-4-14(11-13)12-15(18)16-5-6-17-7-9-19-10-8-17/h2-4,11H,5-10,12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVMVPCSNJAGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.